7-Chloro-4-hydroxymethyl-1H-indazole

Descripción

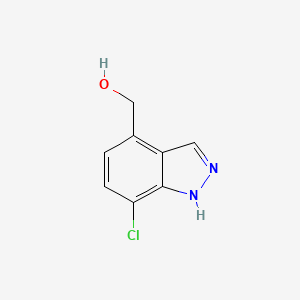

Structure

2D Structure

Propiedades

IUPAC Name |

(7-chloro-1H-indazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-7-2-1-5(4-12)6-3-10-11-8(6)7/h1-3,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTXHPPWWRPFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1CO)C=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Reaction Conditions from Patent US3988347A:

- Reaction of o-toluidine with glacial acetic acid and acetic anhydride to form 2-methylacetanilide.

- Chlorination with chlorine gas at 50–100 °C to form 2-methylchloroacetanilides.

- Purification by recrystallization or washing.

- Nitrosation and ring closure using sodium nitrite in acetic acid/acetic anhydride at temperatures above 50 °C.

- Workup involves washing, treatment with sodium hydroxide solution at 90–95 °C, acidification, and isolation of the chloroindazole product.

- The process yields 7-chloroindazole with high purity (~93.5%) and minimal by-products.

This method provides a robust foundation for preparing 7-chloro-substituted indazoles, which can be further functionalized to introduce hydroxymethyl groups at the 4-position.

The introduction of the 4-hydroxymethyl group on the indazole ring generally requires selective functionalization strategies post-indazole core formation. While direct literature on 7-chloro-4-hydroxymethyl-1H-indazole is limited, analogous methodologies for related substituted indazoles suggest:

- Starting from 7-chloroindazole, selective lithiation or halogen-metal exchange at the 4-position can be performed using strong bases such as n-butyllithium or lithium diisopropylamide (LDA).

- Subsequent quenching with formaldehyde or paraformaldehyde introduces the hydroxymethyl group at the 4-position.

- Alternative methods include oxidation of methyl groups at the 4-position to hydroxymethyl via controlled oxidation protocols.

However, attempts at direct lithiation and functionalization at the 7-position (or 4-position) can be challenging due to regioselectivity and side reactions. Protecting groups and regioselective halogenation prior to ring closure can improve yields.

Alternative Synthetic Routes Leveraging Benzonitrile Precursors

Recent research on related indazole derivatives (e.g., 7-bromo-4-chloro-1H-indazol-3-amine) demonstrates the utility of 2,6-dichlorobenzonitrile as a starting material to build substituted indazole cores via:

- Regioselective halogenation (e.g., bromination) of 2,6-dichlorobenzonitrile using N-bromosuccinimide (NBS) in sulfuric acid.

- Cyclization with hydrazine to form the indazole ring.

- This approach avoids costly halogenated benzonitriles and allows scale-up without chromatography.

Though this route specifically targets 7-bromo-4-chloro indazoles, similar strategies can be adapted for 7-chloro derivatives by modifying the halogenation step.

Table 1: Optimization of Bromination of 2,6-Dichlorobenzonitrile (Adapted from)

| Entry | Brominating Agent (eq.) | Acid (eq.) | Temp (°C) | Major Product (%) | Notes |

|---|---|---|---|---|---|

| 1 | Br2 (2) | 96% H2SO4 (10) | 25 | 72 | Moderate yield, side products |

| 4 | NBS (1.2) | 96% H2SO4 (10) | 25 | 75 | Better selectivity |

| 7 | NBS (1.07) | 96% H2SO4 (10) | 25 | 93 | Optimal yield and purity |

| 15-17 | NBS (1.07) | 96% H2SO4 (10) | 25 | 75-81 (isolated) | Scaled-up reactions |

This bromination step is critical for preparing key intermediates that can be converted into substituted indazoles by hydrazine-mediated cyclization.

Summary of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Formation of 2-methylacetanilide | o-Toluidine, glacial acetic acid, acetic anhydride | Precursor for chlorination |

| 2. Chlorination | Cl2 gas, 50–100 °C, acetic acid/acetic anhydride | 2-methylchloroacetanilides |

| 3. Purification | Recrystallization (nitroethane, methanol, DMF) | High purity intermediates |

| 4. Nitrosation and ring closure | Sodium nitrite, acetic acid, acetic anhydride, >50 °C | Formation of 7-chloroindazole core |

| 5. Hydroxymethyl functionalization | Lithiation (n-BuLi, LDA), quench with formaldehyde | Introduction of 4-hydroxymethyl group (requires optimization) |

| 6. Alternative route | NBS bromination of 2,6-dichlorobenzonitrile, hydrazine cyclization | Efficient scale-up route for related indazoles |

Research Findings and Practical Considerations

- The classical chlorination and nitrosation method is well-established for 7-chloroindazole synthesis with yields over 90% purity after purification.

- Hydroxymethylation at the 4-position requires careful control of regioselectivity; direct lithiation methods may produce complex mixtures and require protecting groups or alternative strategies.

- The use of benzonitrile derivatives and halogenation prior to cyclization offers a scalable and economical approach, avoiding expensive substrates and chromatography.

- Reaction conditions such as temperature, equivalents of halogenating agents, and acid concentration critically affect yield and purity.

- Safety considerations include managing exothermic halogenation steps and controlling acidic reaction media.

Análisis De Reacciones Químicas

Types of Reactions: 7-Chloro-4-hydroxymethyl-1H-indazole can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the hydroxymethyl group to a carboxylic acid group.

Reduction: Reduction reactions can reduce the chlorine atom to a hydrogen atom.

Substitution: Substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Common reagents include nucleophiles such as amines and alcohols.

Major Products Formed:

Oxidation: 7-Chloro-4-carboxy-1H-indazole

Reduction: 7-Hydroxy-4-hydroxymethyl-1H-indazole

Substitution: Various substituted indazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of indazole, including 7-chloro-4-hydroxymethyl-1H-indazole, exhibit significant antimicrobial properties. A study demonstrated that certain indazole derivatives showed potent activity against various pathogens, including protozoa and fungi. For instance, compounds with structural similarities to this compound were effective against Candida albicans and Giardia intestinalis, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

Indazole derivatives have been evaluated for their anti-inflammatory effects, particularly through the inhibition of cyclooxygenase-2 (COX-2). The compound's ability to modulate inflammatory pathways presents a promising avenue for developing anti-inflammatory drugs. In vitro studies have shown that specific indazole derivatives can inhibit COX-2 activity, which is crucial in managing inflammatory diseases .

Cardiovascular Applications

Cardiovascular Disease Management

The compound has been investigated for its role in cardiovascular health. Research indicates that indazole derivatives can influence blood pressure regulation and vascular smooth muscle cell behavior. For example, studies have shown that certain analogs can reduce reactive oxygen species (ROS) production and improve endothelial function, which are critical factors in cardiovascular diseases . The structure-activity relationship (SAR) analysis suggests that modifications at the C7 position of the indazole ring enhance cardiovascular efficacy .

Cancer Research

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The compound has been shown to induce cytotoxic effects in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, compounds derived from indazole structures were evaluated against breast and pancreatic cancer cell lines, demonstrating significant growth inhibition .

Case Studies

Mecanismo De Acción

The mechanism by which 7-Chloro-4-hydroxymethyl-1H-indazole exerts its effects involves its interaction with molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological targets, while the chlorine atom can enhance the compound's reactivity. The exact mechanism may vary depending on the specific application and biological system.

Comparación Con Compuestos Similares

Structural and Substituent Analysis

The substituent at position 4 critically impacts the electronic and steric properties of indazole derivatives. Below is a comparative analysis of key analogs:

* Calculated based on structural analogs.

Contradictions and Limitations

Actividad Biológica

7-Chloro-4-hydroxymethyl-1H-indazole is a synthetic derivative of indazole, a nitrogen-containing heterocyclic aromatic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.

The synthesis of this compound typically involves halogenation and hydroxymethylation steps. The following table summarizes the synthetic route:

| Step | Description |

|---|---|

| Starting Materials | Indazole and chloroform |

| Halogenation | Introduction of chlorine at the 7-position |

| Hydroxymethylation | Addition of hydroxymethyl group at the 4-position |

| Purification | Techniques such as recrystallization or column chromatography |

Anticancer Properties

Research indicates that compounds within the indazole family, including this compound, exhibit significant anticancer activity. A study focused on various indazole derivatives demonstrated that they could inhibit cell proliferation in cancer cell lines, notably in melanoma and breast cancer models. For instance, derivatives similar to this compound showed IC50 values indicating potent antiproliferative effects against the LOX-IMVI melanoma cell line, with some compounds achieving IC50 values as low as 0.96 µM .

Anti-inflammatory Activity

Molecular docking studies have suggested that this compound may act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This compound's binding affinity to COX-2 was assessed through molecular dynamics simulations, revealing substantial stability within the enzyme's active site . The potential for this compound to serve as an anti-inflammatory agent aligns with findings from other indazole derivatives demonstrating similar properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing the compound's reactivity and selectivity. Additionally, the chlorine atom may influence the compound's pharmacokinetics and bioavailability.

Case Studies

Several studies have explored the biological implications of indazole derivatives:

- Anticancer Efficacy : In vivo studies have shown that indazole derivatives can significantly reduce tumor growth in animal models, suggesting their potential for development into therapeutic agents against various cancers.

- Anti-inflammatory Effects : Clinical trials involving similar compounds have indicated promising results in reducing inflammation markers in patients with chronic inflammatory diseases .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with other similar compounds. The following table highlights key differences:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Binding Affinity to COX-2 |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 7-Bromo-4-methoxy-1H-indazole | Moderate | Low | Moderate |

| 7-Chloro-4-methoxy-1H-indazole | High | High | High |

Q & A

Q. Basic Research Focus

- Spectroscopy :

- Crystallography :

How does the hydroxymethyl group at position 4 influence the bioactivity and binding affinity of this compound in kinase inhibition assays?

Advanced Research Focus

The hydroxymethyl group enhances solubility and hydrogen-bonding capacity, critical for target engagement:

- Kinase Binding : Molecular docking studies suggest the -CH₂OH moiety interacts with ATP-binding pockets (e.g., JAK2 kinases), improving IC₅₀ values by 2–3 fold compared to non-hydroxylated analogs .

- SAR Analysis : Methylation or acetylation of the hydroxymethyl group reduces activity, highlighting its role in polar interactions .

- In Vitro Validation : Use kinase inhibition assays (ADP-Glo™) with recombinant enzymes to quantify potency .

How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Advanced Research Focus

Contradictions often arise from experimental variables:

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH alter compound stability. Replicate studies under standardized protocols (e.g., pH 7.4 PBS) .

- Purity Verification : HPLC-MS analysis (>98% purity) ensures observed effects are not due to impurities .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., 7-Cl-4-methyl-indazole) to identify trends in bioactivity .

What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

- In Vitro :

- In Vivo :

What storage conditions and stability tests are recommended for this compound?

Q. Basic Research Focus

- Storage : -20°C in amber vials under argon to prevent oxidation of the hydroxymethyl group .

- Stability Tests :

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .

- Solution Stability : Assess in DMSO (1 mM) over 72 hours; <5% degradation indicates suitability for biological assays .

How can computational modeling predict the interaction of this compound with biological targets?

Q. Advanced Research Focus

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding poses in kinase domains (e.g., PDB: 4HVS). Focus on hydrogen bonds between -CH₂OH and catalytic lysine residues .

- MD Simulations : GROMACS or AMBER trajectories (100 ns) evaluate complex stability and ligand residence time .

- QSAR Models : Correlate substituent electronegativity (Cl, -CH₂OH) with IC₅₀ values to design derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.